molecular formula C6H12ClNO2 B599675 Ethyl azetidine-2-carboxylate hydrochloride CAS No. 162698-21-7

Ethyl azetidine-2-carboxylate hydrochloride

Cat. No. B599675
CAS RN: 162698-21-7
M. Wt: 165.617
InChI Key: FGGSFZLUZRAVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl azetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.617 . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of azetidines, including Ethyl azetidine-2-carboxylate hydrochloride, has been a subject of research. One method involves the Strecker-type reaction using TMSCN to afford C-2 substituted azetidine . Another method involves the enzymatic hydrolysis of L-azetidine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl azetidine-2-carboxylate hydrochloride is determined by its molecular formula, C6H12ClNO2. Detailed structural analysis can be obtained through high-resolution crystal structures .


Chemical Reactions Analysis

Ethyl azetidine-2-carboxylate hydrochloride can undergo enzymatic hydrolysis, a ring-opening reaction that detoxifies L-azetidine-2-carboxylate . This reaction is catalyzed by an L-AZC hydrolase from Novosphingobium sp. MBES04 .

Scientific Research Applications

Synthesis of Functionalized Azetidines

Ethyl azetidine-2-carboxylate hydrochloride: is a valuable precursor in the synthesis of functionalized azetidines. The aza Paternò–Büchi reaction is a notable method that utilizes this compound for creating azetidines . This reaction is significant for its high regio- and stereoselectivity, which is crucial for the synthesis of complex natural products and pharmaceuticals.

Antibacterial Agents

The compound plays a critical role in the synthesis of β-lactam antibiotics , such as penicillins and cephalosporins . These antibiotics are vital in combating bacterial infections, and the development of new derivatives is a continuous effort to address antibiotic resistance.

Biological Activity

Azetidine derivatives, including those derived from ethyl azetidine-2-carboxylate hydrochloride, are studied for their biological activities. They are found in natural products and can exhibit gametocidal properties, which may have implications in agricultural research and development .

Safety and Hazards

The safety data sheet for Ethyl azetidine-2-carboxylate suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is not intended for human or veterinary use.

Future Directions

Recent advances in the synthesis and reactivity of azetidines suggest that there is considerable interest in this field, with a focus on the most recent advances, trends, and future directions . The results of ongoing research will enable the engineering of L-AZC to the building block of aminoglycoside antibiotics .

properties

IUPAC Name

ethyl azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGSFZLUZRAVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681043
Record name Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl azetidine-2-carboxylate hydrochloride

CAS RN

162698-21-7
Record name Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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